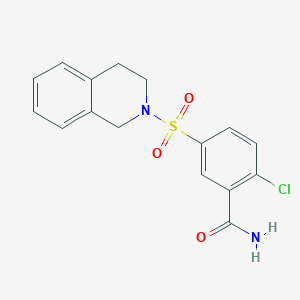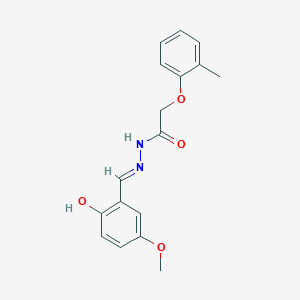![molecular formula C19H20FNO B6084834 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone](/img/structure/B6084834.png)
2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone, also known as FPAC, is a novel compound that has gained significant attention in the scientific community due to its potential as a research tool. FPAC is a ketone derivative that belongs to the cyclopentanone family.
Mécanisme D'action
2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone binds to the SH2 domain of STAT3, preventing its interaction with JAK2 and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This inhibition results in the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone in lab experiments is its specificity for STAT3. This allows for the selective inhibition of STAT3 signaling without affecting other signaling pathways. However, one limitation of using 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
Future research on 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone could include the development of more soluble derivatives, the investigation of its potential as a therapeutic agent for cancer and inflammatory diseases, and the exploration of its effects on other cellular pathways. Additionally, 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone could be used in combination with other inhibitors to target multiple signaling pathways simultaneously.
Méthodes De Synthèse
2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone can be synthesized using a multistep process involving the reaction of 4-fluorobenzaldehyde with 3-methylbenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the cyclization of the resulting intermediate with acetic anhydride to form 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone.
Applications De Recherche Scientifique
2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone has been shown to be a potent and selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2. This interaction is involved in the regulation of various cellular functions, including cell growth, survival, and differentiation. 2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone has been used in a variety of research applications, including cancer research, inflammation, and autoimmune diseases.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)-(3-methylanilino)methyl]cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-13-4-2-5-16(12-13)21-19(17-6-3-7-18(17)22)14-8-10-15(20)11-9-14/h2,4-5,8-12,17,19,21H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBDQXCBFVLPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C2CCCC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(4-Fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B6084752.png)

![ethyl 5-ethyl-4-phenyl-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B6084765.png)

![ethyl 4-({methyl[1-(2-phenylethyl)-3-piperidinyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6084780.png)
![tert-butyl 2-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B6084793.png)
![6-tert-butyl-4-[(4-hydroxy-3-methoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B6084800.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B6084827.png)

![2-(3-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B6084849.png)
![(2,5-difluorophenyl){1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6084854.png)
![[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid](/img/structure/B6084855.png)
![N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6084860.png)